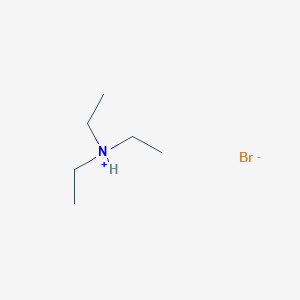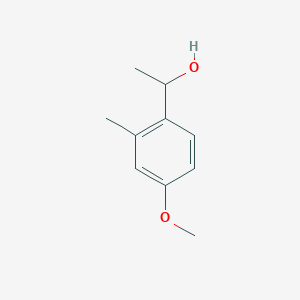
1-(4-Methoxy-2-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-2-methylphenyl)ethanol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a methoxy group at the para position and a methyl group at the ortho position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxy-2-methylphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 1-(4-methoxy-2-methylphenyl)ethanone using lithium aluminium hydride in diethyl ether. The reaction is typically carried out at room temperature for three hours, followed by refluxing for one hour .
Industrial Production Methods
Industrial production of this compound often involves similar reduction processes but on a larger scale. The choice of reducing agents and solvents may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(4-methoxy-2-methylphenyl)ethanone.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: 1-(4-Methoxy-2-methylphenyl)ethanone.
Reduction: Various alcohol derivatives depending on the extent of reduction.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(4-Methoxy-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring influence its binding affinity and reactivity with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethanol: Lacks the methyl group at the ortho position.
1-(4-Methoxy-2-methylphenyl)ethanone: The ketone analog of the compound.
4-Methoxyphenethyl alcohol: Similar structure but without the methyl group.
Uniqueness
1-(4-Methoxy-2-methylphenyl)ethanol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6,8,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYORMLREPNDRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7814289.png)
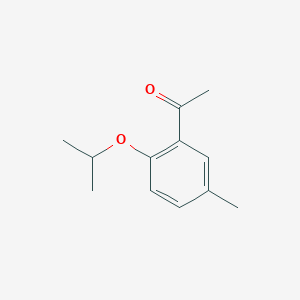
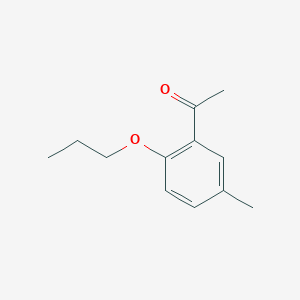
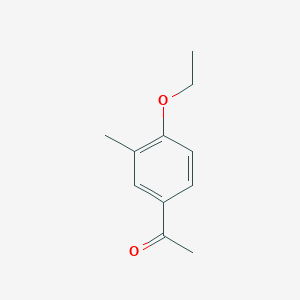
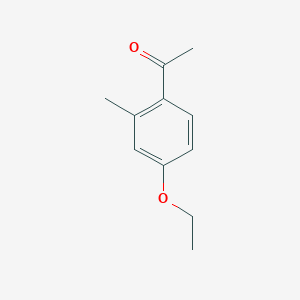
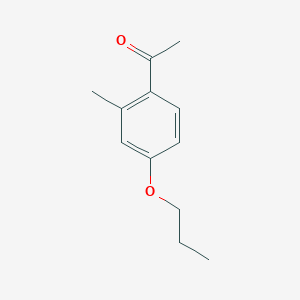
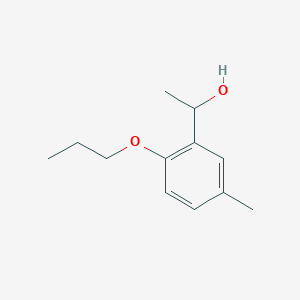
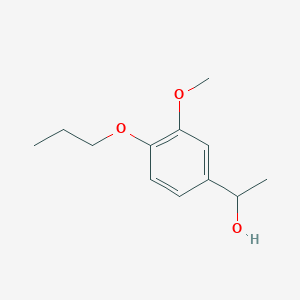
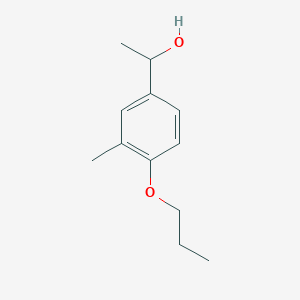
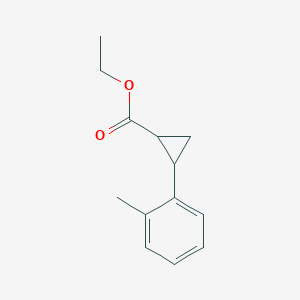
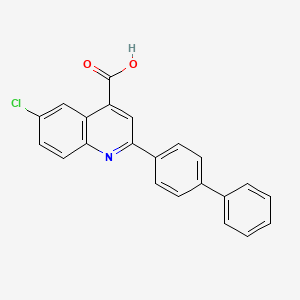
![[4-[(4-Methylphenyl)methoxy]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B7814395.png)
